![molecular formula C16H13F2N5O2 B6480992 2,6-difluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 897614-69-6](/img/structure/B6480992.png)

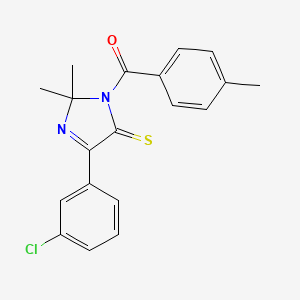

2,6-difluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative with the molecular formula C15H13F2NO2 . It is also known as Benzamide, N-(4-methoxyphenyl)-2,6-difluoro- .

Molecular Structure Analysis

The molecular weight of this compound is 277.27 . The IUPAC Standard InChI is InChI=1S/C14H11F2NO2/c1-19-10-7-5-9 (6-8-10)17-14 (18)13-11 (15)3-2-4-12 (13)16/h2-8H,1H3, (H,17,18) .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 392.6±42.0 °C and its density is predicted to be 1.243±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications

Ligand Synthesis for Fe Complexes

2,6-difluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide: serves as a precursor in the preparation of ligands. Specifically, it contributes to the synthesis of ligands like N4Py 2Ar2 , which are essential for creating iron (Fe) complexes. These complexes find applications in aromatic C−F hydroxylation reactions, a crucial area of study in catalysis and organic synthesis .

Copper-Catalyzed Trifluoromethylthiolation

Researchers utilize this compound as a substrate in studies related to copper-catalyzed trifluoromethylthiolation of boronic acids. The trifluoromethylthiol group is valuable in medicinal chemistry and agrochemical research. Understanding its reactivity and applications is vital for developing new synthetic methodologies .

Antithrombotic Agent Development

The compound plays a role in synthesizing a thio xylopyranoside, which exhibits potent antithrombotic activity. Thio xylopyranosides are glycosides with potential therapeutic applications, particularly in preventing blood clot formation. Investigating their structure-activity relationships is crucial for drug development .

Degradation Product Analysis

2,6-difluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide: is a major degradation product of diflubenzuron , an insecticide. Analyzing its formation and behavior provides insights into the environmental fate of diflubenzuron and its impact on ecosystems .

Medicinal Chemistry and Drug Design

Researchers explore the compound’s structure and reactivity to design novel drugs. Its unique tetrazole moiety and fluorine substituents offer opportunities for developing bioactive molecules. Investigating its interactions with biological targets can lead to innovative therapeutic agents .

Computational Chemistry and Molecular Modeling

In silico studies involving this compound contribute to our understanding of its electronic structure, energetics, and reactivity. Computational methods help predict its behavior in different environments and guide experimental design .

properties

IUPAC Name |

2,6-difluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5O2/c1-25-11-7-5-10(6-8-11)23-14(20-21-22-23)9-19-16(24)15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEQNSPLVZJTDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480916.png)

![N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6480933.png)

![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide hydrochloride](/img/structure/B6480938.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride](/img/structure/B6480940.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B6480941.png)

![2-(2,4-dichlorophenoxy)-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6480952.png)

![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6480957.png)

![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide](/img/structure/B6480969.png)

![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6480975.png)

![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6480979.png)

![3,4,5-trimethoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6480985.png)

![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B6480998.png)

![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6480999.png)